N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea
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Overview
Description
N-1,3-Benzothiazol-2-yl-N’-[3-(triethoxysilyl)propyl]urea is a compound that combines the structural features of benzothiazole and triethoxysilane Benzothiazole is a bicyclic compound containing both a benzene ring and a thiazole ring, known for its diverse biological activities Triethoxysilane is a silane compound with three ethoxy groups attached to silicon, often used in the synthesis of organosilicon compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-Benzothiazol-2-yl-N’-[3-(triethoxysilyl)propyl]urea typically involves the reaction of 2-aminobenzothiazole with 3-(triethoxysilyl)propyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or dimethylformamide, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound .
Industrial Production Methods
Industrial production of N-1,3-Benzothiazol-2-yl-N’-[3-(triethoxysilyl)propyl]urea may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and efficiency, including the use of automated reactors and continuous flow systems. The purification steps may also be scaled up using industrial chromatography systems or crystallization techniques to ensure the production of high-quality material suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-1,3-Benzothiazol-2-yl-N’-[3-(triethoxysilyl)propyl]urea can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Alkyl or aryl-substituted derivatives.
Scientific Research Applications
N-1,3-Benzothiazol-2-yl-N’-[3-(triethoxysilyl)propyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds and as a precursor for functionalized materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Mechanism of Action
The mechanism of action of N-1,3-Benzothiazol-2-yl-N’-[3-(triethoxysilyl)propyl]urea involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The triethoxysilane moiety can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This dual functionality allows the compound to exert its effects through both biological and chemical interactions .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: These compounds share the benzothiazole moiety and have been studied for their biological activities.
N-(1,3-Benzothiazol-2-yl)-3,5-dimethoxybenzamide:
Uniqueness
N-1,3-Benzothiazol-2-yl-N’-[3-(triethoxysilyl)propyl]urea is unique due to the presence of the triethoxysilane moiety, which imparts additional functionality and versatility to the compound. This allows it to be used in a broader range of applications, particularly in materials science and surface modification .
Properties
CAS No. |
649774-78-7 |
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Molecular Formula |
C17H27N3O4SSi |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C17H27N3O4SSi/c1-4-22-26(23-5-2,24-6-3)13-9-12-18-16(21)20-17-19-14-10-7-8-11-15(14)25-17/h7-8,10-11H,4-6,9,12-13H2,1-3H3,(H2,18,19,20,21) |
InChI Key |
MOOUJIPOWOWLRA-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNC(=O)NC1=NC2=CC=CC=C2S1)(OCC)OCC |
Origin of Product |
United States |
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